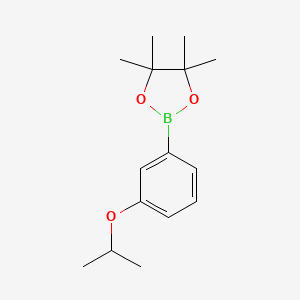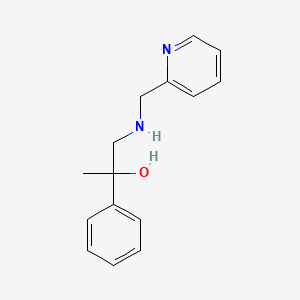
2-(Acetoxymethyl)-6-((trimethylsilyl)ethynyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Acetoxymethyl)-6-((trimethylsilyl)ethynyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a complex organic compound with a unique structure that includes acetoxymethyl and trimethylsilyl ethynyl groups
Méthodes De Préparation
The synthesis of 2-(Acetoxymethyl)-6-((trimethylsilyl)ethynyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate involves multiple steps. The synthetic route typically starts with the preparation of the tetrahydro-2H-pyran core, followed by the introduction of the acetoxymethyl and trimethylsilyl ethynyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
2-(Acetoxymethyl)-6-((trimethylsilyl)ethynyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The acetoxymethyl and trimethylsilyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. .
Applications De Recherche Scientifique
2-(Acetoxymethyl)-6-((trimethylsilyl)ethynyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(Acetoxymethyl)-6-((trimethylsilyl)ethynyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate involves its interaction with specific molecular targets and pathways. The acetoxymethyl group can be hydrolyzed by esterases, releasing the active compound. The trimethylsilyl ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(Acetoxymethyl)-6-((trimethylsilyl)ethynyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate include other tetrahydro-2H-pyran derivatives with different substituents. These compounds may have similar chemical properties but differ in their reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C19H28O9Si |
|---|---|
Poids moléculaire |
428.5 g/mol |
Nom IUPAC |
[3,4,5-triacetyloxy-6-(2-trimethylsilylethynyl)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C19H28O9Si/c1-11(20)24-10-16-18(26-13(3)22)19(27-14(4)23)17(25-12(2)21)15(28-16)8-9-29(5,6)7/h15-19H,10H2,1-7H3 |
Clé InChI |
VFQCKFYZNFYLJD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC1C(C(C(C(O1)C#C[Si](C)(C)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















